
Ohmtpb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ohmtpb, also known as 2-(4-hydroxyphenyl)-6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl) pyridine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Ohmtpb is a pyridine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of Ohmtpb is not fully understood. However, it has been reported to act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory responses, and the regulation of cell signaling pathways. Ohmtpb has also been reported to interact with various receptors and enzymes, including the NMDA receptor, acetylcholinesterase, and monoamine oxidase.
Biochemical and Physiological Effects:
Ohmtpb has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various diseases. Ohmtpb has also been reported to improve cognitive function and memory in animal models. In addition, Ohmtpb has been reported to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ohmtpb has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Ohmtpb is also soluble in various solvents, which makes it easy to use in various experimental setups. However, Ohmtpb has limitations in terms of its toxicity and potential side effects. Therefore, it should be used with caution in lab experiments.
Direcciones Futuras
There are several future directions for the study of Ohmtpb. One direction is to further explore its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Additionally, future studies can focus on optimizing the synthesis method of Ohmtpb to improve its yield and purity.
Métodos De Síntesis
Ohmtpb can be synthesized using various methods, including the condensation reaction of Ohmtpbacetyl-4-methylpyridine and 4-hydroxybenzaldehyde in the presence of ammonium acetate. Another method involves the reaction of Ohmtpbacetylpyridine and 4-hydroxybenzaldehyde in the presence of sodium hydroxide and ammonium acetate. These methods have been reported in scientific literature and have resulted in high yields of Ohmtpb.
Aplicaciones Científicas De Investigación
Ohmtpb has shown potential therapeutic properties in various scientific studies. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. Ohmtpb has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, Ohmtpb has been reported to have anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
156382-50-2 |
|---|---|
Nombre del producto |
Ohmtpb |
Fórmula molecular |
C16H28O5 |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |
InChI |
InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |
Clave InChI |
BCUBFQJBIVOSFG-QXRAWODBSA-N |
SMILES isomérico |
C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |
SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
SMILES canónico |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Sinónimos |
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




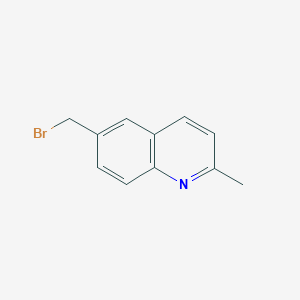

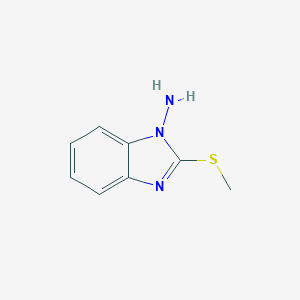
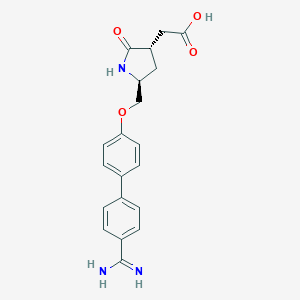
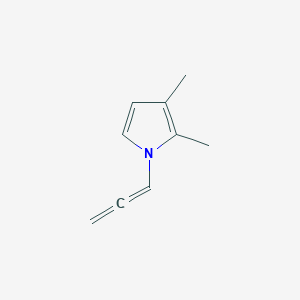
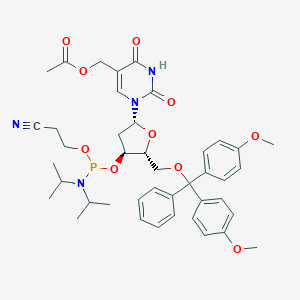

![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)


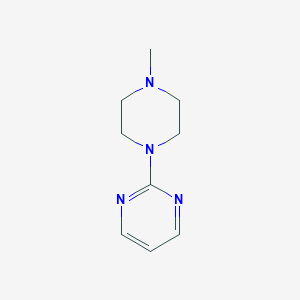
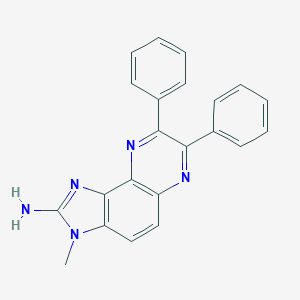
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)